![molecular formula C13H8F2N2O3 B2978166 N-(3,4-difluorophenyl)-3-nitrobenzamide CAS No. 346723-48-6](/img/structure/B2978166.png)
N-(3,4-difluorophenyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-3-nitrobenzamide, also known as DFN3, is a chemical compound that has gained attention in the scientific community for its potential applications in cancer research. DFN3 is a small molecule inhibitor that targets the anti-apoptotic protein Mcl-1, which is often overexpressed in cancer cells and contributes to their survival. In
Applications De Recherche Scientifique
N-(3,4-difluorophenyl)-3-nitrobenzamide has been shown to have potential applications in cancer research, particularly in the treatment of hematological malignancies and solid tumors. By inhibiting Mcl-1, N-(3,4-difluorophenyl)-3-nitrobenzamide can induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. N-(3,4-difluorophenyl)-3-nitrobenzamide has also been shown to have synergistic effects with other anti-cancer drugs, such as bortezomib and venetoclax. In addition, N-(3,4-difluorophenyl)-3-nitrobenzamide has been investigated for its potential role in overcoming drug resistance in cancer cells.
Mécanisme D'action
N-(3,4-difluorophenyl)-3-nitrobenzamide targets the BH3-binding groove of Mcl-1, which is a member of the Bcl-2 family of anti-apoptotic proteins. By binding to Mcl-1, N-(3,4-difluorophenyl)-3-nitrobenzamide prevents it from interacting with pro-apoptotic proteins such as Bak and Bim, which leads to the activation of the mitochondrial apoptotic pathway. This results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3-nitrobenzamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(3,4-difluorophenyl)-3-nitrobenzamide has been investigated for its potential effects on the immune system, as Mcl-1 is also involved in the regulation of immune cell survival. However, further research is needed to fully understand the biochemical and physiological effects of N-(3,4-difluorophenyl)-3-nitrobenzamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3,4-difluorophenyl)-3-nitrobenzamide is its specificity for Mcl-1, which makes it a promising candidate for cancer therapy. However, its potency and efficacy may vary depending on the type of cancer and the genetic background of the patient. In addition, N-(3,4-difluorophenyl)-3-nitrobenzamide has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Further research is needed to optimize the formulation and delivery of N-(3,4-difluorophenyl)-3-nitrobenzamide for clinical use.
Orientations Futures
Future research on N-(3,4-difluorophenyl)-3-nitrobenzamide could focus on several areas, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Investigation of the effects of N-(3,4-difluorophenyl)-3-nitrobenzamide on different types of cancer and in combination with other anti-cancer drugs.
3. Development of novel formulations and delivery methods for N-(3,4-difluorophenyl)-3-nitrobenzamide to improve its bioavailability and pharmacokinetics.
4. Investigation of the potential role of N-(3,4-difluorophenyl)-3-nitrobenzamide in overcoming drug resistance in cancer cells.
5. Investigation of the effects of N-(3,4-difluorophenyl)-3-nitrobenzamide on the immune system and its potential applications in immunotherapy.
6. Investigation of the potential side effects of N-(3,4-difluorophenyl)-3-nitrobenzamide and its safety profile in preclinical and clinical studies.
Conclusion:
N-(3,4-difluorophenyl)-3-nitrobenzamide, or N-(3,4-difluorophenyl)-3-nitrobenzamide, is a promising small molecule inhibitor that targets the anti-apoptotic protein Mcl-1 and has potential applications in cancer research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of N-(3,4-difluorophenyl)-3-nitrobenzamide for cancer therapy and to optimize its formulation and delivery for clinical use.
Méthodes De Synthèse
The synthesis of N-(3,4-difluorophenyl)-3-nitrobenzamide involves several steps, starting with the reaction of 3,4-difluoroaniline with 3-nitrobenzoyl chloride to form the intermediate 3,4-difluoro-N-(3-nitrobenzoyl)aniline. This intermediate is then reacted with acetic anhydride and pyridine to yield the final product, N-(3,4-difluorophenyl)-3-nitrobenzamide. The synthesis method has been optimized for high yield and purity, and N-(3,4-difluorophenyl)-3-nitrobenzamide can be obtained in multi-gram quantities.
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O3/c14-11-5-4-9(7-12(11)15)16-13(18)8-2-1-3-10(6-8)17(19)20/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFMMBFIJDZTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-3-nitrobenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.